molecular formula C21H23NO4S B557517 Fmoc-L-beta-homomethionine CAS No. 266359-48-2

Fmoc-L-beta-homomethionine

Cat. No.: B557517
CAS No.: 266359-48-2
M. Wt: 385,48 g/mole
InChI Key: XYWOGXWKXWWADY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homomethionine is a derivative of the amino acid methionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-beta-Homet-OH, also known as Fmoc-|A-HoMet-OH or Fmoc-L-beta-homomethionine, is a derivative of methionine

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-beta-Homet-OH plays a crucial role in peptide synthesis . It acts as a protective group for the amino group during peptide bond formation. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . This process is essential for the synthesis of peptides of significant size and complexity .

Biochemical Pathways

The Fmoc group’s removal is a critical step in solid-phase peptide synthesis, a common method for producing peptides .

Pharmacokinetics

The fmoc group’s removal is known to be facilitated by acidic hydrogenation . This process yields an ammonium salt, preventing adverse nucleophilic reactions with electrophiles .

Result of Action

The molecular and cellular effects of Fmoc-beta-Homet-OH’s action primarily involve the synthesis of peptides. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides . This process is crucial for various biological functions, as peptides play key roles in cellular signaling, immune responses, and enzymatic reactions.

Action Environment

Factors such as ph can significantly impact the removal of the fmoc group . Acidic conditions facilitate the removal of the Fmoc group, enabling the amino group to participate in peptide bond formation . Therefore, the pH of the environment could potentially influence the efficacy and stability of Fmoc-beta-Homet-OH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This can be achieved by reacting L-beta-homomethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the efficient formation of the Fmoc-protected product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-homomethionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-L-beta-homomethionine is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-beta-homomethionine is unique due to its beta modification, which can influence the conformation and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOGXWKXWWADY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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